molecular formula C8H16ClNO2 B2602656 4,6-Dimethylpiperidine-3-carboxylic acid hydrochloride CAS No. 2225146-77-8

4,6-Dimethylpiperidine-3-carboxylic acid hydrochloride

Cat. No.: B2602656
CAS No.: 2225146-77-8
M. Wt: 193.67
InChI Key: JSJRYKVJLVODOM-UHFFFAOYSA-N
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Description

4,6-Dimethylpiperidine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2225146-77-8 . It has a molecular weight of 193.67 and is typically in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO2.ClH/c1-5-3-6 (2)9-4-7 (5)8 (10)11;/h5-7,9H,3-4H2,1-2H3, (H,10,11);1H .

It is stored at room temperature and is shipped under normal temperature conditions .

Scientific Research Applications

Organic Synthesis Applications

  • Esterification and Lactonization : A method using carboxylic 2,4,6-trichlorobenzoic anhydrides in the presence of 4-dimethylaminopyridine has been developed for rapid and mild esterification. This technique was successfully applied to the synthesis of large-ring lactones, demonstrating the utility of related compounds in facilitating complex organic transformations (Inanaga et al., 1979).

Supramolecular Chemistry

  • Non-covalent Bonded Supramolecular Architectures : Studies have focused on the weak interactions between the organic base of 4-dimethylaminopyridine and acidic derivatives. These interactions play a crucial role in the binding of 4-dimethylaminopyridine with organic acid derivatives, leading to the formation of anhydrous and hydrous multicomponent organic acid–base adducts. Such studies enhance our understanding of molecular recognition and assembly processes (Zhang et al., 2015).

Material Science

  • Dye-Sensitized Solar Cells (DSCs) : Research into 6,6'-disubstituted-2,2'-bipyridine ligands bearing carboxylic acid substituents has led to the development of new copper(I) complexes. These complexes are prepared for use in copper-based dye-sensitized solar cells, highlighting the potential of such compounds in renewable energy technologies (Constable et al., 2009).

Additional Applications

  • Hydrogen Bonding and Network Formation : The novel ligand 4,4',6,6'-tetracarboxylic acid-2,2'-bipyridine and its coordination chemistry have been explored. This research has contributed to the synthesis and structural characterization of compounds that form 3D hydrogen-bonded networks, which could have implications for the design of new materials (Kelly et al., 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Properties

IUPAC Name

4,6-dimethylpiperidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-5-3-6(2)9-4-7(5)8(10)11;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJRYKVJLVODOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NCC1C(=O)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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